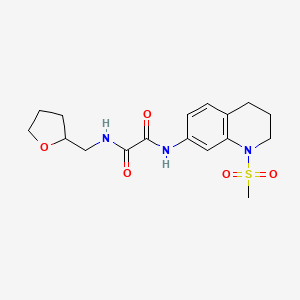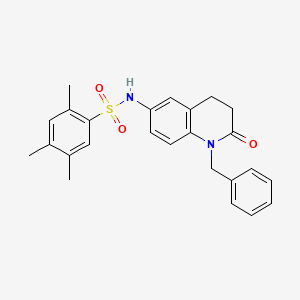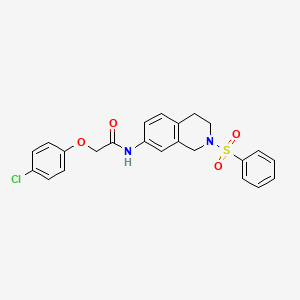
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a tetrahydroquinoline moiety, a tetrahydrofuran moiety, and a methylsulfonyl group . Tetrahydroquinoline is a type of nitrogen-containing heterocycle . Tetrahydrofuran is a commonly used solvent in organic chemistry . Methylsulfonyl is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups . The tetrahydroquinoline and tetrahydrofuran moieties would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the tetrahydroquinoline and tetrahydrofuran moieties, as well as the methylsulfonyl group . These groups could potentially participate in various types of organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the tetrahydrofuran moiety could potentially make the compound a good solvent . The methylsulfonyl group could potentially increase the compound’s polarity .科学的研究の応用
Inhibition of Phenylethanolamine N-methyltransferase (PNMT)
- A series of compounds, including variations of the core structure of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, were synthesized and evaluated for their PNMT inhibitory potency and selectivity. These compounds showed promise as PNMT inhibitors, suggesting potential applications in treating diseases related to the overproduction of epinephrine, such as certain cardiovascular diseases. Notably, some of these compounds are predicted to penetrate the blood-brain barrier, expanding their therapeutic potential (Grunewald et al., 2005), (Romero et al., 2004).
Synthesis of Densely Functionalized 3,4-dihydroquinolin-2(1H)-ones
- Research into the cascade halosulfonylation of 1,7-enynes using arylsulfonyl hydrazides and NIS (or NBS) demonstrated an efficient method for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This method showcases the utility of related sulfonyl compounds in facilitating complex chemical transformations, leading to the rapid construction of molecular complexity (Zhu et al., 2016).
Development of Oxidative Stress-Inducing Anticancer Agents
- Aromatic sulfonamides containing a condensed piperidine moiety, related to the structural framework of N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, have been identified as potential oxidative stress-inducing anticancer agents. These compounds induced oxidative stress and glutathione depletion in various cancer cell lines, displaying significant cytotoxic effects. Such research underscores the potential of sulfonyl-containing compounds in cancer therapy (Madácsi et al., 2013).
Amination of sp(3)-Hybridized C-H Bonds
- A new methodology involving N-sulfonyl oxaziridines, related in functionality to the chemical compound , has been developed for the amination of sp(3)-hybridized C-H bonds. This process facilitates efficient intramolecular cyclization reactions, yielding piperidine and tetrahydroisoquinoline structures. This advancement highlights the role of sulfonyl compounds in synthesizing complex nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry (Allen et al., 2009).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-26(23,24)20-8-2-4-12-6-7-13(10-15(12)20)19-17(22)16(21)18-11-14-5-3-9-25-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEFNQBVPZJKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2976529.png)
![2,4,5-trimethyl-N-[1-(2-thienylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2976532.png)


![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2976538.png)

![2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B2976540.png)
![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)
amino]-3-(1H-indol-3-yl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2976543.png)
amine](/img/structure/B2976547.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)
